Octadecyltrichlorosilane
Overview
Description
Mechanism of Action
Target of Action
Trichloro(octadecyl)silane, also known as Octadecyltrichlorosilane (ODTS), primarily targets a variety of nanoparticles and metal oxides substrates . It is used as a self-assembled monolayer (SAM) on these substrates . The primary role of these targets is to provide a surface for the ODTS to bind and modify.
Mode of Action
The compound interacts with its targets by forming a self-assembled monolayer (SAM) on the substrate surfaces . This interaction is facilitated by the large alkyl and polar head group of the ODTS . The formation of the SAM results in the modification of the surface properties of the substrates, providing them with an amphiphilic character .
Biochemical Pathways
It is known that the compound is used as a silanization agent to prepare hydrophobic stationary phases for reversed-phase chromatography . This suggests that it may affect the biochemical pathways related to the separation and analysis of complex mixtures.
Pharmacokinetics
It is known that the compound is a colorless liquid with a density of 0984 g/mL . It has a boiling point of 223 °C at 10 Torr . These properties may influence its bioavailability.
Result of Action
The primary result of ODTS’s action is the creation of a hydrophobic surface with high thermo-mechanical stability . This surface modification can be used in molecular and opto-electronics applications .
Action Environment
The action of ODTS can be influenced by environmental factors. For instance, it is known to be flammable and to hydrolyze readily with the release of hydrogen chloride . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature, presence of water, and other environmental conditions.
Biochemical Analysis
Biochemical Properties
Trichloro(octadecyl)silane is known for its ability to form stable covalent bonds with surface hydroxyl groups . This property allows it to interact with various biomolecules, particularly those with hydroxyl groups. The nature of these interactions is primarily covalent bonding, which results in the formation of a stable complex.
Cellular Effects
The effects of Trichloro(octadecyl)silane on cells are largely dependent on its ability to form self-assembled monolayers on various substrates . This can influence cell function by altering the properties of the substrate, potentially impacting cell adhesion, proliferation, and differentiation. The specific cellular processes influenced by Trichloro(octadecyl)silane are likely to be highly context-dependent, varying with the type of cell and the nature of the substrate.
Molecular Mechanism
At the molecular level, Trichloro(octadecyl)silane exerts its effects through its ability to form covalent bonds with hydroxyl groups . This can result in the modification of biomolecules, potentially altering their function. For example, the formation of a self-assembled monolayer on a substrate can change the substrate’s properties, influencing the behavior of cells and biomolecules that interact with it .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trichloro(octadecyl)silane can change over time due to its reactivity. It readily hydrolyzes, releasing hydrogen chloride . This can lead to changes in the properties of Trichloro(octadecyl)silane-treated substrates over time. Long-term studies are needed to fully understand these temporal effects.
Transport and Distribution
Trichloro(octadecyl)silane is likely to be transported and distributed within cells and tissues via its interaction with various biomolecules. Its amphiphilic character could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Trichloro(octadecyl)silane is likely to be influenced by its interactions with various biomolecules and its amphiphilic character
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyltrichlorosilane is synthesized through the reaction of 1-chlorooctadecane with silicon tetrachloride in the presence of a catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups.
Industrial Production Methods: In industrial settings, trichloro(octadecyl)silane is produced by reacting octadecyl alcohol with silicon tetrachloride. The reaction is carried out in a solvent such as toluene, and the product is purified through distillation .
Types of Reactions:
Hydrolysis: this compound reacts with water to form octadecylsilanetriol and hydrogen chloride.
Condensation: It undergoes condensation reactions with hydroxyl groups on surfaces, forming covalent bonds and releasing hydrogen chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Water or Moist Air: For hydrolysis reactions.
Alcohols and Amines: For substitution reactions.
Silicon Dioxide Substrates: For forming self-assembled monolayers.
Major Products:
Octadecylsilanetriol: Formed from hydrolysis.
Covalently Bonded Surfaces: Resulting from condensation reactions.
Scientific Research Applications
Octadecyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: Used as a silanization agent to modify surface properties of substrates, particularly in chromatography.
Biology: Employed in the preparation of hydrophobic coatings on various biological materials.
Medicine: Utilized in the development of antibacterial and hemocompatible fabrics.
Industry: Applied in the production of organic field-effect transistors and dye-sensitized solar cells.
Comparison with Similar Compounds
- Trichloro(octyl)silane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
- Trimethoxy(octadecyl)silane
- Trichlorododecylsilane
Uniqueness: Octadecyltrichlorosilane is unique due to its long alkyl chain, which provides superior hydrophobic properties compared to shorter-chain analogs like trichlorododecylsilane . Its ability to form stable self-assembled monolayers on a variety of substrates makes it particularly valuable in applications requiring precise surface modifications .
Properties
IUPAC Name |
trichloro(octadecyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJJCSYBSYXGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl3Si | |
Record name | OCTADECYLTRICHLOROSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4101 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33520-90-0 | |
Record name | Silane, trichlorooctadecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33520-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID50868051 | |
Record name | Octadecyltrichlorosilane | |
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Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octadecyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by water to hydrochloric acid with the evolution of heat. Corrosive to metals and tissue. Used to make various silicon containing compounds., Colorless liquid with a pungent odor; [CAMEO] | |
Record name | OCTADECYLTRICHLOROSILANE | |
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Record name | Octadecyltrichlorosilane | |
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Boiling Point |
380 °C, BP: 223 °C at 10 mm Hg | |
Record name | Octadecyltrichlorosilane | |
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Flash Point |
193 °F (NFPA, 2010), 193 °F (89 °C) (closed cup) | |
Record name | OCTADECYLTRICHLOROSILANE | |
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Record name | Octadecyltrichlorosilane | |
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Solubility |
Soluble in benzene, ethyl ether, heptane, and perchloroethylene | |
Record name | Octadecyltrichlorosilane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |
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Density |
0.984 g/cu cm at 25 °C | |
Record name | Octadecyltrichlorosilane | |
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Vapor Pressure |
0.00000992 [mmHg] | |
Record name | Octadecyltrichlorosilane | |
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Color/Form |
Water-white liquid | |
CAS No. |
112-04-9 | |
Record name | OCTADECYLTRICHLOROSILANE | |
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Record name | Trichlorooctadecylsilane | |
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Record name | Octadecyltrichlorosilane | |
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Record name | OCTADECYLTRICHLOROSILANE | |
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Record name | Octadecyltrichlorosilane | |
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Record name | Silane, trichlorooctadecyl- | |
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Record name | Octadecyltrichlorosilane | |
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Record name | Trichloro(octadecyl)silane | |
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Record name | OCTADECYL TRICHLOROSILANE | |
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Record name | Octadecyltrichlorosilane | |
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Melting Point |
about 20 °C | |
Record name | Octadecyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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